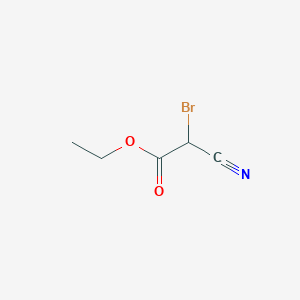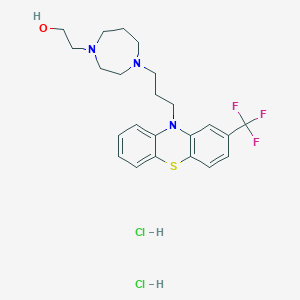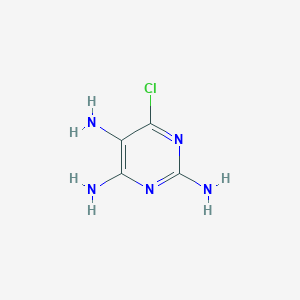
6-Chloropyrimidine-2,4,5-triamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloropyrimidine derivatives involves reactions with neutral nucleophiles, such as ethanolamine and diethanolamine, leading to the production of mono- and disubstituted derivatives. However, certain chlorine atoms may resist replacement due to intramolecular hydrogen bonding, affecting the synthesis's flexibility and outcomes (Delia, Stark, & Glenn, 1995).
Molecular Structure Analysis
The molecular structure of 6-chloropyrimidine derivatives has been explored through cocrystallization with other chemical compounds. This analysis reveals the importance of hydrogen and halogen bonds in stabilizing the crystal structure. The structures typically consist of chains formed by strong hydrogen bonds, with solvent molecules contributing to the overall stability (Gerhardt & Egert, 2015).
Chemical Reactions and Properties
Chemical reactions of chloropyrimidines include their interaction with various nucleophiles leading to different derivatives. The reactivity can vary significantly based on the substituents present on the pyrimidine ring and the reaction conditions. These reactions can lead to a wide range of products with diverse chemical properties, demonstrating the compound's versatility in organic synthesis (Beingessner et al., 2008).
Applications De Recherche Scientifique
- Specific Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: Pyrimidines, including derivatives like “6-Chloropyrimidine-2,4,5-triamine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They are used in the development of drugs that can inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety And Hazards
Propriétés
IUPAC Name |
6-chloropyrimidine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCHNFZLERXZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333331 | |
| Record name | 6-chloropyrimidine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidine-2,4,5-triamine | |
CAS RN |
1194-78-1 | |
| Record name | 6-chloropyrimidine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

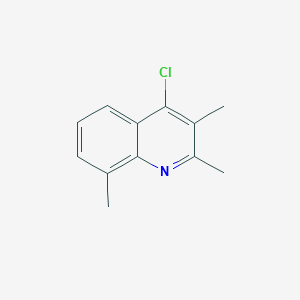
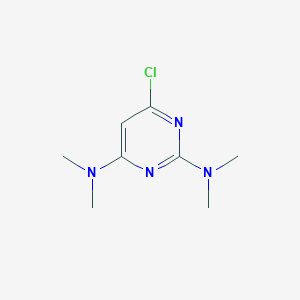

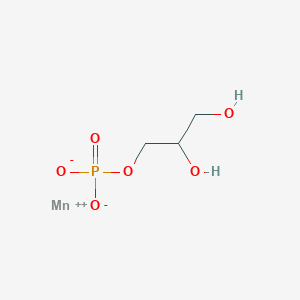
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
